2-Amino-6-(trifluoromethylthio)benzothiazole

Anticonvulsant Pharmacokinetics Duration of Action

SKA-19 is a riluzole thioanalog with a unique dual mechanism: use-dependent NaV blocker and KCa2 activator. Its -SCF₃ group confers prolonged brain exposure (>4h vs <1h for riluzole), enabling extended seizure and pain studies without repeated dosing. Ideal for electrophysiology and drug discovery benchmarking. Procure high-purity, fully characterized material for reproducible research.

Molecular Formula C8H5F3N2S2
Molecular Weight 250.3 g/mol
CAS No. 326-45-4
Cat. No. B1273160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(trifluoromethylthio)benzothiazole
CAS326-45-4
Molecular FormulaC8H5F3N2S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N
InChIInChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
InChIKeyPBRVVEXJMLEKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19) for Research and Development: A Quantitative Evidence Guide for Scientific Procurement


2-Amino-6-(trifluoromethylthio)benzothiazole (CAS 326-45-4), also known as SKA-19, is a fluorinated heterocyclic compound belonging to the 2-aminobenzothiazole class [1]. It is primarily distinguished as a thioanalog of the marketed drug riluzole, wherein the trifluoromethoxy (-OCF₃) group of riluzole is replaced by a trifluoromethylthio (-SCF₃) moiety [2]. This specific substitution confers a unique dual pharmacological mechanism: it acts as a use-dependent blocker of voltage-gated sodium channels (NaV) and as an activator of small-conductance calcium-activated potassium channels (KCa2) [3]. This combination is a key differentiator from many standard anticonvulsants that target only a single mechanism, and it underpins its primary application in neurological research, particularly in models of epilepsy and pain.

2-Amino-6-(trifluoromethylthio)benzothiazole: Why Structural Analogs Are Not Functionally Interchangeable


While the 2-aminobenzothiazole scaffold is common to many research compounds, simple substitution with a different analog (e.g., riluzole, 6-halo, or 6-alkyl derivatives) fails to recapitulate the unique pharmacological and pharmacokinetic profile of 2-Amino-6-(trifluoromethylthio)benzothiazole. The -SCF₃ group is not merely a bioisostere; it fundamentally alters the molecule's behavior. Critically, while its parent compound, riluzole, shares a similar dual mechanism, it exhibits a markedly shorter duration of action in vivo (approximately <1 hour vs. >4 hours) [1]. This difference is attributed to distinct brain pharmacokinetics conferred by the sulfur-containing substituent, leading to more prolonged therapeutic brain levels [2]. Consequently, for studies requiring sustained target engagement or for evaluating a compound with a differentiated therapeutic window, substitution with a generic or closely related analog will not yield scientifically equivalent results. The evidence below quantifies these critical differences.

Quantitative Differentiation of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19): Key Evidence for Scientific Selection


Direct Comparison of In Vivo Duration of Action: SKA-19 vs. Riluzole

In a direct head-to-head comparison, SKA-19 demonstrates a significantly prolonged duration of anticonvulsant activity relative to its parent compound, riluzole. While both compounds exhibit comparable acute potency in the maximal electroshock (MES) seizure model in mice, their pharmacodynamic profiles diverge markedly over time [1].

Anticonvulsant Pharmacokinetics Duration of Action Maximal Electroshock Seizure Riluzole

Broad-Spectrum Anticonvulsant Efficacy: Therapeutic Index in Rodent Models

SKA-19 exhibits potent, broad-spectrum efficacy across multiple preclinical seizure models, with quantifiable protection and a defined therapeutic index that distinguishes it from less well-characterized analogs [1]. The oral therapeutic index (TI) of 33 is a key benchmark for evaluating its safety margin.

Anticonvulsant Epilepsy Therapeutic Index ED50 In Vivo Pharmacology

Dual Ion Channel Pharmacology: In Vitro Potency and Selectivity Profile

SKA-19 is defined by its dual mechanism of action, with quantifiable activity on both sodium (NaV) and potassium (KCa2) channels. This dual activity differentiates it from pure sodium channel blockers and provides a unique pharmacological signature [1]. The selectivity profile, particularly the low activity on KCa2.1 (>100 µM), further defines its target engagement.

Ion Channels Electrophysiology NaV Blocker KCa2 Activator Mechanism of Action

Analgesic Activity in Neuropathic and Inflammatory Pain Models

Beyond its anticonvulsant properties, SKA-19 has been quantitatively characterized in established pain models, demonstrating efficacy in both acute inflammatory and chronic neuropathic pain states [1]. This expands its potential utility beyond CNS excitability disorders.

Analgesic Pain Formalin Test Neuropathic Pain Allodynia

Prioritized Application Scenarios for 2-Amino-6-(trifluoromethylthio)benzothiazole Based on Quantitative Evidence


Neurology Research: In Vivo Studies Requiring Sustained Anticonvulsant Target Engagement

SKA-19 is the optimal choice for rodent seizure studies where a prolonged duration of action is critical to experimental design. Its ~4-fold longer activity (>4 hours) compared to riluzole (<1 hour) [1] enables protocols with extended observation periods without the confounding effects of repeated dosing. This makes it particularly valuable for chronic epilepsy models and studies assessing long-term neuroprotection.

Ion Channel Pharmacology: Investigating Synergistic NaV/KCa2 Dual Mechanisms

For electrophysiology and molecular pharmacology groups, SKA-19 serves as a unique chemical probe with well-defined in vitro potency on both NaV (e.g., NaV1.4 IC50 2.2 µM) and KCa2 channels (e.g., KCa2.2 EC50 14 µM) [1]. It is an essential tool for dissecting the functional interplay between sodium channel blockade and potassium channel activation, a mechanism not accessible with conventional single-target NaV blockers like phenytoin or lamotrigine.

Drug Discovery: Preclinical Evaluation of Novel Antiepileptic Candidates

In early-stage drug discovery, SKA-19 is a validated benchmark compound with a comprehensive in vivo efficacy dataset across a panel of industry-standard seizure models, including MES, 6-Hz, and kindled rat models [1]. Its favorable oral therapeutic index (TI = 33) [1] provides a high bar for safety and efficacy, making it a valuable positive control and benchmarking standard for assessing new chemical entities targeting epilepsy.

Analgesia Research: Exploring Dual-Mechanism Pain Therapeutics

Given its demonstrated efficacy in reducing pain behaviors in both inflammatory (formalin test) and neuropathic (sciatic nerve ligation) pain models [1], SKA-19 is a key tool compound for research groups investigating novel analgesics. Its dual NaV/KCa2 mechanism offers a differentiated approach from pure sodium channel blockers (e.g., carbamazepine) or calcium channel modulators (e.g., gabapentin), and it is particularly suited for studies exploring chronic pain states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-(trifluoromethylthio)benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.